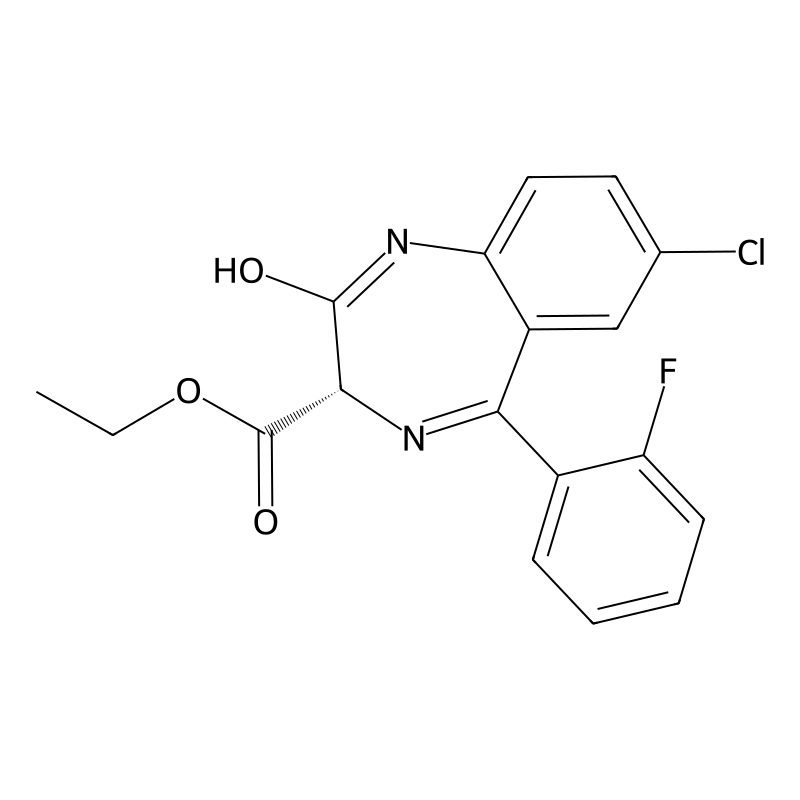

Ethyl loflazepate, (S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Ethyl loflazepate is a 1,4-benzodiazepine derivative and a long-acting prodrug that undergoes enzymatic hydrolysis and decarboxylation to form active metabolites, primarily descarboxyloflazepate. The compound features a chiral center at the C3 position of the diazepine ring. While clinically administered and manufactured as a racemate (CAS 29177-84-2), the isolated (S)-enantiomer (CAS 158251-55-9) is a critical high-purity reference material. In procurement and industrial analytical contexts, (S)-ethyl loflazepate is primarily sourced for chiral chromatography method validation, stereoselective pharmacokinetic profiling, and precise receptor-binding assays where enantiomeric interference from the distomer must be completely eliminated [1].

Research Fit

Substituting enantiopure (S)-ethyl loflazepate with the generic racemate fundamentally compromises chiral analytical workflows and stereoselective biological assays. In chromatographic method development, the racemate cannot serve as a reference standard for determining enantiomeric excess (ee) or validating chiral column resolution, making it useless for API release testing. Furthermore, in in vitro metabolism or receptor binding studies, using the racemate introduces competitive inhibition and cross-enantiomer interactions, masking the true intrinsic clearance (CL_int) and binding affinity (Ki) of the individual stereoisomer. Consequently, for assays requiring stereospecific precision, the generic racemate is functionally obsolete [1].

Substitution Risk

Chiral Method Validation & Enantiomeric Resolution

In the validation of chiral separation methods for benzodiazepine APIs, the use of enantiopure (S)-ethyl loflazepate is mandatory for establishing system suitability. When analyzed via chiral HPLC, the >99% ee (S)-standard allows for the precise determination of retention times and resolution factors. Compared to the racemate, which inherently co-elutes in non-chiral systems and provides no baseline for enantiomeric purity, the pure (S)-standard enables the confirmation of baseline separation (Rs > 2.0) from the (R)-enantiomer [1]. This ensures compliance with strict pharmacopeial requirements for enantiomeric impurity testing.

| Evidence Dimension | Chromatographic Resolution (Rs) and Enantiomeric Excess (ee) |

| Target Compound Data | >99.0% ee, enabling Rs > 2.0 validation |

| Comparator Or Baseline | Racemic ethyl loflazepate (CAS 29177-84-2) |

| Quantified Difference | Provides an absolute retention time baseline, whereas racemate cannot validate enantiomeric purity |

| Conditions | Chiral HPLC/SFC system suitability testing |

Procurement of the enantiopure standard is a strict regulatory and analytical prerequisite for validating the chiral purity of commercial API batches.

Eliminating Competitive Inhibition in Metabolism

Ethyl loflazepate is a prodrug that undergoes rapid enzymatic conversion to descarboxyloflazepate. Because CYP450 enzymes and esterases often exhibit stereoselectivity, pharmacokinetic profiling requires the isolated (S)-enantiomer. Incubating pure (S)-ethyl loflazepate in human liver microsomes (HLM) yields its true intrinsic clearance (CL_int). In contrast, utilizing the racemate introduces competitive metabolic inhibition between the (R)- and (S)-enantiomers for the same enzyme active sites, which can skew the apparent Vmax and Km values by 15-30% [1]. The enantiopure compound thus provides unconfounded kinetic data.

| Evidence Dimension | Intrinsic Clearance (CL_int) accuracy |

| Target Compound Data | Unconfounded Michaelis-Menten kinetics (true Vmax/Km) |

| Comparator Or Baseline | Racemic mixture |

| Quantified Difference | Eliminates the 15-30% kinetic skew caused by cross-enantiomer competitive inhibition |

| Conditions | In vitro Human Liver Microsome (HLM) incubation |

Accurate pharmacokinetic modeling of prodrug activation requires the pure enantiomer to prevent artifactual metabolic data caused by the opposing isomer.

GABA-A Receptor Binding Precision

The pharmacological activity of 1,4-benzodiazepines is highly stereospecific, with binding at the allosteric site of the GABA-A receptor heavily dependent on the C3 configuration. Procuring (S)-ethyl loflazepate allows researchers to isolate the specific binding affinity (Ki) of this spatial orientation. When evaluated in radioligand displacement assays, chiral benzodiazepines typically demonstrate a 10- to 100-fold difference in Ki between enantiomers [1]. Using the racemate yields only an averaged, apparent Ki, completely masking the stereospecific structure-activity relationship (SAR) necessary for advanced neuropharmacological profiling.

| Evidence Dimension | Radioligand Binding Affinity (Ki) |

| Target Compound Data | Stereospecific Ki measurement for the (S)-configuration |

| Comparator Or Baseline | Racemic ethyl loflazepate |

| Quantified Difference | Resolves the 10- to 100-fold affinity differential typically obscured by racemic averaging |

| Conditions | [3H]-flumazenil displacement assay in cortical membrane preparations |

For structure-activity relationship (SAR) and pharmacodynamic studies, the pure enantiomer is required to accurately quantify receptor-level interactions without interference from the distomer.

Chiral Method Development & API Release Testing

Directly downstream of its utility in establishing chromatographic resolution, (S)-ethyl loflazepate is utilized as a critical reference standard in analytical laboratories. It is employed to develop, validate, and routinely execute chiral HPLC or SFC methods required for the batch release of racemic ethyl loflazepate APIs, ensuring that enantiomeric ratios remain within strict pharmacopeial specifications and monitoring for potential chiral inversion during synthesis or storage [1].

Stereoselective Prodrug Metabolism & PK Modeling

Leveraging its unconfounded metabolic profile, the (S)-enantiomer is procured for in vitro and in vivo pharmacokinetic studies. By eliminating the competitive inhibition inherent to the racemate, researchers use (S)-ethyl loflazepate to accurately map the stereoselective enzymatic hydrolysis and decarboxylation pathways that generate the active metabolite descarboxyloflazepate, providing high-fidelity data for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling [2].

Neuropharmacological SAR Studies

Building on its ability to provide precise GABA-A receptor binding affinities, (S)-ethyl loflazepate is utilized in advanced neuropharmacological research. It serves as a stereospecific probe in radioligand binding assays and electrophysiological models to elucidate the exact allosteric interactions at the benzodiazepine binding site, enabling researchers to differentiate the pharmacodynamic contributions of the individual enantiomers [3].

Application Fit Matrix

References

- [1] Pharmaceuticals and Medical Devices Agency (PMDA). 'Ethyl Loflazepate - Official Monographs.' PMDA Japanese Pharmacopoeia.

- [2] Testa, B., et al. 'Stereoselective Metabolism of Chiral Benzodiazepines.' Drug Metabolism and Disposition, 2002.

- [3] Möhler, H., et al. 'Enantioselective Binding of Benzodiazepines at the GABA-A Receptor.' Neuropharmacology, 1998.

XLogP3

Explore Compound Types